2-Bromo-6-chloro-4-methylbenzoicacid

Catalog No.
S14032681
CAS No.
M.F
C8H6BrClO2
M. Wt
249.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-4-methylbenzoicacid

Product Name

2-Bromo-6-chloro-4-methylbenzoicacid

IUPAC Name

2-bromo-6-chloro-4-methylbenzoic acid

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)

InChI Key

FMNHLDLSSJFJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)Cl

2-Bromo-6-chloro-4-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring. Its chemical formula is C8H6BrClO2C_8H_6BrClO_2 and it has a molecular weight of 249.49 g/mol . This compound is notable for its unique substitution pattern on the benzene ring, which contributes to its distinct chemical properties and potential applications in various fields.

The reactivity of 2-bromo-6-chloro-4-methylbenzoic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, typically in the presence of an acid catalyst.
  • Nucleophilic Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, making this compound useful in synthetic organic chemistry for introducing new functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a substituted aromatic compound.

Several methods can be employed to synthesize 2-bromo-6-chloro-4-methylbenzoic acid:

  • Halogenation of Methylbenzoic Acid: Starting from 4-methylbenzoic acid, bromination and chlorination can be performed sequentially or simultaneously using halogenating agents such as bromine and chlorine in the presence of a suitable solvent.
  • Electrophilic Aromatic Substitution: Utilizing electrophiles like bromine and chlorine in the presence of a catalyst can lead to the desired substitution pattern on the aromatic ring.
  • Carboxylation Reactions: Starting from simpler aromatic compounds, carboxylation followed by halogenation can yield 2-bromo-6-chloro-4-methylbenzoic acid.

2-Bromo-6-chloro-4-methylbenzoic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a precursor for developing new drugs or as an active pharmaceutical ingredient.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals due to possible herbicidal or fungicidal properties.
  • Material Science: It may find applications in the synthesis of polymers or other materials due to its reactive functional groups.

Several compounds share structural similarities with 2-bromo-6-chloro-4-methylbenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-5-fluoroterephthalic acidC8H5BrF0.98
2-Bromo-6-fluoro-3-methylbenzoic acidC8H6BrF0.96
6-Bromo-2-fluoro-3-methylbenzoic acidC8H6BrF0.96
2,5-Dibromo-3,6-difluorobenzoic acidC8H4Br2F20.94

These compounds highlight the uniqueness of 2-bromo-6-chloro-4-methylbenzoic acid through variations in halogen positioning and additional functional groups, which can significantly affect their chemical behavior and potential applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

247.92397 g/mol

Monoisotopic Mass

247.92397 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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